(but-2-en-1-yl)(chloro)magnesium
Description
(But-2-en-1-yl)(chloro)magnesium is a Grignard reagent with the formula CH₂=CHCH₂CH₂-Mg-Cl. Grignard reagents (R-Mg-X) are pivotal in organic synthesis for forming carbon-carbon bonds, where R is an organic group (e.g., alkyl, alkenyl, aryl) and X is a halide (Cl, Br, I). This compound features a conjugated butenyl group (but-2-en-1-yl) and a chloride ion, balancing reactivity and stability. Its alkenyl structure enables conjugate additions and nucleophilic attacks on electrophiles like ketones or epoxides, while the chloride ion modulates solubility and reactivity .
Properties
Molecular Formula |
C4H7ClMg |
|---|---|
Molecular Weight |
114.86 g/mol |
IUPAC Name |
magnesium;but-2-ene;chloride |
InChI |
InChI=1S/C4H7.ClH.Mg/c1-3-4-2;;/h3-4H,1H2,2H3;1H;/q-1;;+2/p-1 |
InChI Key |
XQAMFOKVRXJOGD-UHFFFAOYSA-M |
Canonical SMILES |
CC=C[CH2-].[Mg+2].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
(but-2-en-1-yl)(chloro)magnesium is typically prepared by the reaction of crotyl chloride with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:
C4H7Cl+Mg→C4H7MgCl
Industrial Production Methods
In industrial settings, the preparation of crotylmagnesium chloride follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and atmosphere to ensure high yield and purity. The use of automated systems for adding reagents and controlling reaction conditions is common to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
(but-2-en-1-yl)(chloro)magnesium undergoes various types of reactions, including:
Nucleophilic Addition: It adds to carbonyl compounds (aldehydes and ketones) to form alcohols.
Substitution Reactions: It can replace halides in alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: It participates in coupling reactions to form larger organic molecules.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of THF to form secondary and tertiary alcohols.
Halides: Reacts with alkyl halides under anhydrous conditions to form new carbon-carbon bonds.
Catalysts: Sometimes used with catalysts like copper(I) iodide to enhance reaction rates and selectivity.
Major Products
Alcohols: Formed from the addition to carbonyl compounds.
Alkanes and Alkenes: Formed from substitution and coupling reactions.
Scientific Research Applications
(but-2-en-1-yl)(chloro)magnesium is used in various scientific research applications, including:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of intermediates for pharmaceutical compounds.
Material Science: Used in the preparation of polymers and other advanced materials.
Natural Product Synthesis: Utilized in the total synthesis of natural products, where precise carbon-carbon bond formation is crucial.
Mechanism of Action
The mechanism of action of crotylmagnesium chloride involves the nucleophilic attack of the crotyl group on electrophilic centers. The magnesium atom in the compound stabilizes the negative charge developed during the reaction, facilitating the formation of new carbon-carbon bonds. The general mechanism can be summarized as follows:
Formation of the Grignard Reagent: Magnesium inserts into the carbon-chlorine bond of crotyl chloride.
Nucleophilic Attack: The crotyl group attacks an electrophilic center, such as a carbonyl carbon.
Product Formation: The intermediate formed undergoes further reactions to yield the final product.
Comparison with Similar Compounds
Substituent Effects: Alkenyl vs. Alkyl vs. Aryl Groups
The organic substituent (R) significantly impacts reactivity and stability:
| Compound | Organic Group (R) | Reactivity | Stability | Key Applications |
|---|---|---|---|---|
| (But-2-en-1-yl)(chloro)Mg | Butenyl (C₄H₇) | Moderate | High | Conjugate additions |
| (Allyl)(chloro)Mg | Allyl (C₃H₅) | High | Moderate | Allylation reactions |
| (Isopropyl)(chloro)Mg | Isopropyl (C₃H₇) | Low | High | Alkylation of ketones |
| (Phenyl)(chloro)Mg | Phenyl (C₆H₅) | Low | High | Aromatic couplings |
- Butenyl vs. Allyl : The butenyl group’s extended conjugation stabilizes the carbanion, reducing reactivity compared to allyl MgCl, which is more electrophilic but less stable. Allyl MgCl prefers direct nucleophilic attacks, while butenyl MgCl favors conjugate additions .
- Butenyl vs. Alkyl : Linear alkyl groups (e.g., propyl MgCl) lack conjugation, leading to higher reactivity but lower thermal stability. Branched alkyls (e.g., isopropyl MgCl) exhibit steric hindrance, further reducing reactivity .
- Butenyl vs. Aryl : Aryl MgCl (e.g., phenyl MgCl) is highly stable due to aromatic resonance but requires harsh conditions for activation .
Halide Effects: Cl vs. Br vs. I
The halide (X) influences solubility and bond strength:
| Compound | Halide (X) | Mg-X Bond Strength | Solubility in THF | Reactivity |
|---|---|---|---|---|
| (But-2-en-1-yl)(chloro)Mg | Cl | High | Moderate | Moderate |
| (But-2-en-1-yl)(bromo)Mg | Br | Moderate | High | High |
| (But-2-en-1-yl)(iodo)Mg | I | Low | Very High | Very High |
- Chloride vs. Bromide/Iodide : Cl⁻ forms stronger bonds with Mg, reducing reactivity compared to Br⁻ or I⁻. Bromide and iodide reagents dissolve more readily in THF, enhancing their nucleophilicity .
- Electronic Effects : Chloride’s electron-withdrawing nature slightly stabilizes the carbanion, whereas iodide’s polarizability increases electrophilicity .
Steric and Electronic Modulation
- Steric Hindrance : Bulkier substituents (e.g., branched alkyls) reduce reactivity by hindering access to the Mg center. The butenyl group’s linear structure minimizes steric effects compared to isopropyl MgCl .
- Electron-Withdrawing Groups: While the butenyl group itself is electron-neutral, substituents like nitro (NO₂) or chloro (Cl) on the organic chain can further stabilize the carbanion. For example, nitro groups enhance stability but reduce reactivity, as seen in nitroaromatic Grignard analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
